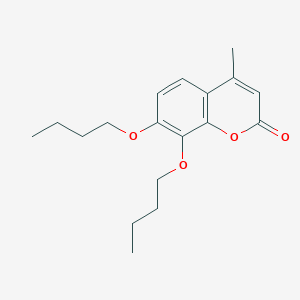
2-((3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl)oxy)-N-(2-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl)oxy)-N-(2-(trifluoromethyl)phenyl)acetamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as C21H14ClF3NO5 and is a synthetic compound that is used in laboratory experiments.
Mechanism of Action
The mechanism of action of C21H14ClF3NO5 is not fully understood. However, it is believed that the compound exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. This leads to a reduction in inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
C21H14ClF3NO5 has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines in the body. It also inhibits the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, the compound has been found to induce apoptosis in cancer cells, leading to their death.
Advantages and Limitations for Lab Experiments
C21H14ClF3NO5 has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. It exhibits potent anti-inflammatory and anti-cancer properties, making it an ideal candidate for drug development. However, the compound has certain limitations, such as its solubility in water, which can affect its bioavailability.
Future Directions
There are several future directions for the use of C21H14ClF3NO5 in scientific research. One possible direction is the development of new drugs and pharmaceuticals based on the compound. It can also be used in the development of new therapies for inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential side effects.
Conclusion:
In conclusion, C21H14ClF3NO5 is a synthetic compound that has gained significant attention in scientific research. It exhibits potent anti-inflammatory and anti-cancer properties and has several applications in drug development. The compound has been found to inhibit the activity of certain enzymes and proteins in the body, leading to a reduction in inflammation and the growth of cancer cells. However, further research is needed to fully understand the mechanism of action of the compound and its potential side effects.
Synthesis Methods
The synthesis of C21H14ClF3NO5 involves the reaction of 7-hydroxy-4H-chromen-4-one, 2-chlorophenol, 2-trifluoromethylaniline, and acetic anhydride. The reaction takes place in the presence of a catalyst and is carried out under controlled conditions. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Scientific Research Applications
C21H14ClF3NO5 has been extensively used in scientific research due to its various applications. It is commonly used in the development of new drugs and pharmaceuticals. The compound has been found to exhibit potent anti-inflammatory and anti-cancer properties. It has also been used in the treatment of various diseases such as arthritis, asthma, and inflammatory bowel disease.
properties
Molecular Formula |
C24H15ClF3NO5 |
|---|---|
Molecular Weight |
489.8 g/mol |
IUPAC Name |
2-[3-(2-chlorophenoxy)-4-oxochromen-7-yl]oxy-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C24H15ClF3NO5/c25-17-6-2-4-8-19(17)34-21-12-33-20-11-14(9-10-15(20)23(21)31)32-13-22(30)29-18-7-3-1-5-16(18)24(26,27)28/h1-12H,13H2,(H,29,30) |
InChI Key |
QLGJIXYHPPYZDU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)COC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)COC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{5-ethyl-3-[(3-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284019.png)
![N-(3-{(4-chlorophenyl)[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-5-ethyl-2-thienyl)benzamide](/img/structure/B284021.png)
![N-[5-ethyl-3-[(4-fluorophenyl)-(4-morpholinyl)methyl]-2-thiophenyl]benzamide](/img/structure/B284022.png)
![N-{5-ethyl-3-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284023.png)
![N-{5-ethyl-3-[(2-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284024.png)
![3-methoxy-4-[(3-methyl-2-butenyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284028.png)
![3-methoxy-4-[(2-methylallyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284029.png)
![4-butoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284030.png)

![N'-(benzenesulfonyl)-2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B284036.png)
![N-[5-tert-butyl-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2-methoxyethyl)urea](/img/structure/B284038.png)
![1-(3-chlorophenyl)-N-(4-morpholin-4-ylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B284041.png)
